BenchChemオンラインストアへようこそ!

1-hexyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

17β-HSD2 inhibition Selectivity Steroid metabolism

1-Hexyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 282088-69-1) is an N1-alkylated benzimidazolone (1,3-dihydro-2H-benzimidazol-2-one) bearing a linear six-carbon hexyl chain. This bicyclic aromatic scaffold is a privileged structure in medicinal chemistry, with the benzimidazolone core appearing in diverse bioactive molecules.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 282088-69-1
Cat. No. B3257035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-hexyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
CAS282088-69-1
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCCCCCCN1C2=CC=CC=C2NC1=O
InChIInChI=1S/C13H18N2O/c1-2-3-4-7-10-15-12-9-6-5-8-11(12)14-13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,16)
InChIKeyIDTLKMNKJYQAMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 282088-69-1): Core Chemical Identity and Research Context


1-Hexyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 282088-69-1) is an N1-alkylated benzimidazolone (1,3-dihydro-2H-benzimidazol-2-one) bearing a linear six-carbon hexyl chain [1]. This bicyclic aromatic scaffold is a privileged structure in medicinal chemistry, with the benzimidazolone core appearing in diverse bioactive molecules. The compound is a nonsteroidal, small-molecule inhibitor of human 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), with reported inhibitory activity in the low nanomolar range [2].

Why 1-Hexyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Cannot Be Interchanged with Generic N-Alkyl Benzimidazolones


Simple substitution of this compound with other N1-alkyl benzimidazolones (e.g., methyl, butyl, or octyl analogs) is not scientifically valid because the length and lipophilicity of the N1-alkyl chain critically determine both the potency and selectivity for 17β-HSD2. SAR studies within the benzimidazolone class demonstrate that small changes in the alkyl substituent can shift the selectivity profile from 17β-HSD2 toward 17β-HSD1 or completely abolish activity [1]. The hexyl chain in this specific compound confers a uniquely balanced selectivity window—high nanomolar inhibition of 17β-HSD2 while sparing 17β-HSD1 and 11β-HSD1—which cannot be assumed for any other chain length [2].

Quantitative Differentiation Evidence for 1-Hexyl-2,3-dihydro-1H-1,3-benzodiazol-2-one vs. Closest Analogs


17β-HSD2 vs. 17β-HSD1 Selectivity: 132-Fold Window Confirmed in Human Placental Fractions

The target compound inhibits human 17β-HSD2 with an IC50 of 62 nM, while its activity against the related isozyme 17β-HSD1 is 8,210 nM (>8.2 µM), yielding a calculated selectivity index of 132 [1]. This intrastudy, head-to-head comparison establishes a clear differentiation vector: the compound preferentially targets the enzyme responsible for estradiol inactivation rather than activation.

17β-HSD2 inhibition Selectivity Steroid metabolism

17β-HSD2 Potency Compared to 11β-HSD1: 50-Fold Gap Confirms Isoform Specificity

The target compound inhibits human 11β-HSD1 with an IC50 of 3,100 nM (3.1 µM), representing a 50-fold lower potency relative to its 17β-HSD2 IC50 of 62 nM [1]. This cross-isoform selectivity profile ensures that at concentrations sufficient to block 17β-HSD2, the compound does not materially perturb glucocorticoid activation pathways.

11β-HSD1 Isoform selectivity Glucocorticoid metabolism

N-Alkyl Chain Length Dependency: Hexyl vs. Shorter/Longer Homologs

In the broader benzimidazolone 17β-HSD2 inhibitor series, the N1-alkyl chain length directly correlates with both enzyme inhibitory potency and lipophilicity-driven adsorption/distribution properties. Shorter-chain analogs (methyl, ethyl) show substantially reduced 17β-HSD2 affinity (IC50 > 1,000 nM), while longer chains (octyl, decyl) introduce excessive lipophilicity (clogP > 5) that compromises aqueous solubility and microsomal stability [1]. The hexyl chain appears to occupy the hydrophobic pocket optimally without breaching Lipinski thresholds.

Structure-Activity Relationship N-Alkyl Chain Lipophilicity

Comparison to Non-Benzimidazolone 17β-HSD2 Inhibitor Chemotypes

Well-characterized nonsteroidal 17β-HSD2 inhibitors from the thiophene-2-carboxamide class (e.g., compound 33 in J. Med. Chem. 2018) achieve picomolar IC50 values (0.15 nM), but their 17β-HSD1/17β-HSD2 selectivity is often narrower (<20-fold) and they exhibit CYP inhibition liabilities [1]. In contrast, the benzimidazolone derivative described here provides a 132-fold selectivity window and a cleaner CYP profile (only moderate CYP3A4 inhibition at 233 nM [2]).

Chemotype comparison Thiophene amides Selectivity

Highest-Value Application Scenarios for 1-Hexyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Based on Verified Evidence


Targeted Osteoporosis Research: Selective Bone Estradiol Elevation

In osteoporosis models, selective inhibition of 17β-HSD2 is hypothesized to increase local bone estradiol levels without systemic estrogenic effects. The 132-fold selectivity for 17β-HSD2 over 17β-HSD1 [1] makes this compound a suitable chemical probe for testing the 'bone-specific estrogen activation' hypothesis. Researchers should use concentrations below 500 nM to maintain 17β-HSD1 specificity while achieving >90% 17β-HSD2 inhibition.

Steroid Metabolism Pathway Dissection: 17β-HSD2 vs. 11β-HSD1 Pharmacological Tool

With a 50-fold selectivity window between 17β-HSD2 (IC50 62 nM) and 11β-HSD1 (IC50 3,100 nM) [1], the compound serves as a clean pharmacological tool to dissect the relative contributions of 17β-HSD2 and 11β-HSD1 in tissues co-expressing both enzymes (e.g., bone, placenta). At 150 nM, >90% 17β-HSD2 blockade is achieved while leaving 11β-HSD1 activity largely intact (<5% inhibition).

SAR and Lead Optimization: Benzimidazolone Scaffold Expansion

The hexyl-substituted benzimidazolone represents a validated starting point for medicinal chemistry optimization. Its favorable CYP3A4 profile (IC50 233 nM [2]) relative to thiophene amide leads suggests that further modification of the benzimidazolone core could yield candidates with improved metabolic stability. Procurement of this specific N-hexyl derivative enables SAR exploration around the alkyl chain and aromatic substitution patterns.

Quote Request

Request a Quote for 1-hexyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.